molecular formula C11H15NO4 B13694580 3-(2,5-Dimethoxyphenyl)-3-hydroxypropanamide

3-(2,5-Dimethoxyphenyl)-3-hydroxypropanamide

Cat. No.: B13694580
M. Wt: 225.24 g/mol
InChI Key: DGFQNBXKLVJRRJ-UHFFFAOYSA-N
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Description

3-(2,5-Dimethoxyphenyl)-3-hydroxypropanamide is an organic compound characterized by the presence of a 2,5-dimethoxyphenyl group attached to a 3-hydroxypropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Dimethoxyphenyl)-3-hydroxypropanamide typically involves the reaction of 2,5-dimethoxybenzaldehyde with a suitable reagent to introduce the hydroxypropanamide group. One common method involves the use of a Grignard reagent followed by hydrolysis to yield the desired product . The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality product .

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dimethoxyphenyl)-3-hydroxypropanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2,5-Dimethoxyphenyl)-3-hydroxypropanamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2,5-Dimethoxyphenyl)-3-hydroxypropanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,5-Dimethoxyphenyl)-2-(4-methoxyphenyl)acrylonitrile
  • 3-(2,5-Dimethoxyphenyl)-2-(4-methoxyphenyl)acrylic acid
  • 2,5-Dimethoxyphenylacetic acid

Uniqueness

3-(2,5-Dimethoxyphenyl)-3-hydroxypropanamide is unique due to its specific structural features, such as the presence of both methoxy groups and a hydroxypropanamide moiety. This combination imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

Molecular Formula

C11H15NO4

Molecular Weight

225.24 g/mol

IUPAC Name

3-(2,5-dimethoxyphenyl)-3-hydroxypropanamide

InChI

InChI=1S/C11H15NO4/c1-15-7-3-4-10(16-2)8(5-7)9(13)6-11(12)14/h3-5,9,13H,6H2,1-2H3,(H2,12,14)

InChI Key

DGFQNBXKLVJRRJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(CC(=O)N)O

Origin of Product

United States

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